Product packaging for Benzyl (azetidin-1-ylsulfonyl)carbamate(Cat. No.:)

Benzyl (azetidin-1-ylsulfonyl)carbamate

Cat. No.: B8308397
M. Wt: 270.31 g/mol
InChI Key: SUODQWSZHPPSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (azetidin-1-ylsulfonyl)carbamate is a chemical building block of interest in medicinal chemistry for the development of novel sulfonamide derivatives. Structurally, it features an azetidine ring, a valuable scaffold for exploring three-dimensional chemical space, which is linked to a sulfamoyl carbamate functional group . Sulfonamides are a historically significant class of compounds that continue to arouse considerable research interest due to their broad and diversified pharmacological activities . These activities include serving as effective antimicrobial agents, as well as exhibiting antifungal, antiviral, antitumor, and anti-inflammatory properties . Furthermore, sulfonamides are widely investigated for their role as carbonic anhydrase inhibitors . As a reagent, this compound provides researchers with a versatile intermediate for synthesizing more complex molecules. Its structure is amenable to further functionalization, making it a valuable scaffold for constructing compound libraries in drug discovery efforts, particularly in the search for new bioactive agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O4S B8308397 Benzyl (azetidin-1-ylsulfonyl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

benzyl N-(azetidin-1-ylsulfonyl)carbamate

InChI

InChI=1S/C11H14N2O4S/c14-11(12-18(15,16)13-7-4-8-13)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14)

InChI Key

SUODQWSZHPPSAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Benzyl Azetidin 1 Ylsulfonyl Carbamate and Congeneric Structures

De Novo Synthesis of the Azetidine (B1206935) Ring System

The construction of the azetidine ring is a pivotal step due to the inherent ring strain of the four-membered heterocycle. rsc.org Numerous strategies have been developed to overcome this challenge, ranging from classical cyclization reactions to modern cycloaddition and rearrangement methodologies. magtech.com.cn

Cyclization Strategies for Azetidine Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis. This approach typically involves the formation of a carbon-nitrogen bond through an intramolecular nucleophilic substitution (SN2) reaction. A common precursor is a γ-amino alcohol or a γ-haloamine, where the nitrogen atom acts as the nucleophile to displace a leaving group at the γ-position. frontiersin.orgclockss.org

Key strategies include:

Cyclization of γ-Haloamines: This is a direct method where a primary or secondary amine attacks a carbon atom bearing a halogen three carbons away. The reaction is typically promoted by a base to deprotonate the amine, enhancing its nucleophilicity. clockss.org

From γ-Amino Alcohols: The hydroxyl group of a γ-amino alcohol can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a base facilitates the intramolecular SN2 reaction to form the azetidine ring. frontiersin.orgorganic-chemistry.org

Intramolecular Aminolysis of Epoxides: Lanthanide catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines, leading to the formation of 3-hydroxyazetidines with high regioselectivity and yield. nih.gov This method is notable for its tolerance of various functional groups. nih.gov

[2+2] Photocycloaddition (Aza Paternò-Büchi Reaction): This reaction involves the photochemical cycloaddition of an imine and an alkene to directly form the azetidine ring. rsc.orgresearchgate.net While highly atom-economical, its application can be limited by challenges related to the photoreactivity of the precursors. researchgate.netresearchgate.net

Table 1: Comparison of Selected Azetidine Ring Formation Strategies

Method Precursor Type Key Reagents/Conditions Advantages Common Byproducts/Limitations
Intramolecular SN2 γ-Haloamine or γ-Amino Alcohol (activated) Base (e.g., NaH, K₂CO₃) Reliable, well-established Requires pre-functionalized linear precursors
Epoxide Aminolysis cis-3,4-Epoxy amine Lewis Acid (e.g., La(OTf)₃) High regioselectivity, functional group tolerance Requires specific epoxy-amine stereochemistry
Aza Paternò-Büchi Imine and Alkene UV light, Photosensitizer (optional) Atom-economical, direct Potential for side reactions, stereocontrol can be challenging
Ring Contraction N-Sulfonyl-2-pyrrolidinone Base (e.g., K₂CO₃), Nucleophile Access to α-carbonylated azetidines Limited to specific substituted pyrrolidinones

Stereoselective Approaches to Azetidine Scaffolds

Controlling the stereochemistry of substituents on the azetidine ring is crucial for its application in medicinal chemistry. Stereoselective syntheses often employ chiral starting materials or chiral catalysts.

Chiral Pool Synthesis: Natural amino acids, such as L-glutamic acid or L-aspartic acid, can serve as chiral starting templates. rsc.orgresearchgate.net These approaches leverage the inherent stereochemistry of the starting material to construct enantiomerically pure azetidine derivatives through a series of transformations. researchgate.net

Asymmetric Catalysis: The use of chiral metal complexes can induce stereoselectivity in ring-forming reactions. For instance, metal-catalyzed asymmetric hydrogenation of prochiral azetine-carboxylic acids can furnish functionalized azetidine compounds with high diastereo- and enantioselectivity. acs.org Similarly, gold-catalyzed intermolecular oxidation of alkynes derived from chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones. nih.gov

Introduction of the Sulfonyl Group onto the Azetidine Nucleus

Once the azetidine ring is formed, the next critical step is the introduction of the sulfonyl group, which activates the nitrogen and serves as the anchor for the carbamate (B1207046). N-sulfonylazetidines are common synthetic intermediates due to their increased stability compared to N-H or N-alkyl azetidines. rsc.org

Direct Sulfonylation Reactions

The most direct method for introducing the sulfonyl group is the reaction of a pre-formed azetidine with a suitable sulfonylating agent. To synthesize the precursor for Benzyl (B1604629) (azetidin-1-ylsulfonyl)carbamate, a sulfonamide group (SO₂NH₂) is required on the azetidine nitrogen.

A two-step approach is common:

Reaction with Sulfuryl Chloride: Azetidine can be reacted with sulfuryl chloride (SO₂Cl₂) to form azetidine-1-sulfonyl chloride.

Amination: The resulting sulfonyl chloride is then treated with ammonia (B1221849) or an ammonia equivalent to yield the key intermediate, azetidine-1-sulfonamide (B1521258).

Alternatively, direct sulfonamidation using chlorosulfonyl isocyanate (CSI) followed by the removal of the isocyanate group can be employed to generate the parent sulfonamide. nih.gov

Precursor Functionalization and Transformation

In some strategies, the sulfonyl group is incorporated into the linear precursor before the cyclization step. For example, N-sulfonylated γ-amino alcohols can be cyclized to form N-sulfonyl azetidines directly. This approach is advantageous as the sulfonyl group can influence the reactivity and selectivity of the ring-closing reaction and avoids the need to handle potentially unstable parent azetidine. frontiersin.org

Recently, azetidine sulfonyl fluorides have been developed as stable, crystalline reagents. acs.orgnih.gov These can be synthesized from 3-hydroxyazetidines through a sequence involving thiol alkylation, oxidation, and fluorinative elimination. acs.org While these reagents are primarily used in carbon-carbon bond-forming reactions, the underlying chemistry demonstrates a robust method for creating a functionalized sulfonyl group on the azetidine ring. acs.org

Formation of the Benzyl Carbamate Linkage

The final step in the synthesis is the formation of the benzyl carbamate on the nitrogen of the sulfonamide group. This transformation converts the azetidine-1-sulfonamide intermediate into the target molecule, Benzyl (azetidin-1-ylsulfonyl)carbamate.

The standard method for this conversion involves the acylation of the sulfonamide nitrogen with benzyl chloroformate (Cbz-Cl). wikipedia.org

Reaction Conditions: The reaction is typically carried out by treating a solution of azetidine-1-sulfonamide with benzyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. The base serves to deprotonate the sulfonamide nitrogen, creating a more nucleophilic sulfonamidate anion that readily attacks the electrophilic carbonyl carbon of benzyl chloroformate.

This reaction is analogous to the well-established methods for N-protection of amines and the synthesis of other carbamates from sulfonamides. proquest.comchemicalbook.com The resulting benzyl carbamate group is a common protecting group in organic synthesis, which can be removed under specific conditions, such as hydrogenolysis, if further derivatization is required. wikipedia.org

Carbamoylation Reactions with Benzyl Chloroformate Equivalents

The introduction of the benzyloxycarbonyl (Cbz) group is a cornerstone in the synthesis of this compound. This is typically achieved through a carbamoylation reaction, where a suitable nitrogen nucleophile reacts with benzyl chloroformate or a related electrophilic species. In the context of synthesizing the title compound, the key nitrogen nucleophile would be the nitrogen atom of a pre-formed azetidine-1-sulfonamide.

Benzyl chloroformate (Cbz-Cl) is the most common reagent for this transformation, valued for its reactivity and the stability of the resulting Cbz protecting group. wikipedia.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where the sulfonamide nitrogen attacks the carbonyl carbon of benzyl chloroformate, leading to the displacement of the chloride leaving group. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct and to deprotonate the sulfonamide, thereby increasing its nucleophilicity.

While benzyl chloroformate is widely used, alternative reagents, or "equivalents," can also be employed for the carbamoylation of sulfonamides. These include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer advantages in terms of handling and selectivity in certain applications. Another approach involves multicomponent reactions, where sulfonyl azides, alcohols, and carbon monoxide can be combined to form sulfonyl carbamates, offering a different synthetic pathway to similar structures.

Sequential Protecting Group Installation

The synthesis of complex molecules like this compound often necessitates the use of protecting groups to mask reactive functional groups and ensure regioselectivity. utdallas.edujocpr.com A logical synthetic sequence would involve the initial formation of the azetidine-1-sulfonamide core, followed by the installation of the benzyl carbamate group.

A plausible synthetic route could commence with the synthesis of azetidine, which can be prepared through various methods, including the cyclization of 1,3-diamines or 1,3-dihalides. datapdf.com The resulting azetidine can then be reacted with a sulfamoylating agent, such as sulfamoyl chloride, to furnish azetidine-1-sulfonamide. biosynth.com It is crucial that the nitrogen of the azetidine ring is protected during this sequence if other reactive sites are present on the starting materials.

Once azetidine-1-sulfonamide is obtained, the final step would be the carbamoylation of the sulfonamide nitrogen with benzyl chloroformate, as detailed in the previous section. This sequential approach ensures that the desired connectivity is achieved in a controlled manner. The choice of protecting groups for any other functionalities on the molecule must be orthogonal, meaning they can be removed under different conditions without affecting other protecting groups or the main structure. For instance, if other amine or hydroxyl groups were present, they would need to be protected with groups that are stable under the conditions of azetidine formation, sulfonamidation, and carbamoylation, and can be selectively removed later if necessary.

Convergent and Divergent Synthetic Strategies for the Title Compound

The synthesis of this compound and its congeners can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and the generation of molecular diversity.

In contrast, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of different final products. nih.govresearchgate.netacs.org For example, a common intermediate such as N-(tert-butoxycarbonyl)-azetidine-1-sulfonamide could be synthesized. The Boc protecting group could then be removed, and the resulting primary sulfonamide could be acylated with a variety of chloroformates or other acylating agents to produce a library of N-acylsulfonamides, including the target this compound. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogs for structure-activity relationship (SAR) studies. researchgate.netacs.org

Another divergent strategy could involve the synthesis of a common azetidine-containing building block, which could then be subjected to various C-H functionalization reactions to introduce diversity at different positions of the azetidine ring before or after the formation of the sulfonylcarbamate moiety. researchgate.netacs.org

Optimization of Reaction Conditions and Yields in Academic Preparations

The carbamoylation of azetidine-1-sulfonamide with benzyl chloroformate would likely be optimized by screening various bases and solvents. A representative, albeit hypothetical, optimization table for this key step is presented below.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDichloromethane (DCM)0 to rt1265
2PyridineDichloromethane (DCM)0 to rt1258
3Sodium hydride (NaH)Tetrahydrofuran (THF)0 to rt685
4Potassium carbonate (K₂CO₃)Acetonitrile (MeCN)rt2472
5Sodium hydride (NaH)Dimethylformamide (DMF)0 to rt492
6Sodium hydride (NaH)Tetrahydrofuran (THF)rt688

From this representative data, it can be concluded that stronger bases like sodium hydride in polar aprotic solvents such as THF or DMF tend to give higher yields and shorter reaction times for the N-acylation of sulfonamides. The use of a strong base effectively deprotonates the sulfonamide, generating a more potent nucleophile. The choice of solvent is also critical, with polar aprotic solvents generally favoring this type of reaction. Temperature control, starting at 0 °C and allowing the reaction to warm to room temperature, is a common strategy to control the initial rate of reaction and prevent potential side reactions.

Chemical Reactivity and Mechanistic Investigations of Benzyl Azetidin 1 Ylsulfonyl Carbamate

Ring-Strain Reactivity of the Azetidine (B1206935) Heterocycle

Azetidine, a four-membered nitrogen-containing heterocycle, possesses a significant ring-strain energy of approximately 25.4 kcal/mol. This value is intermediate between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). This inherent strain is the primary driver for the reactivity of the azetidine ring, making it a versatile substrate for various chemical transformations that involve the cleavage of its carbon-nitrogen bonds.

Nucleophilic Ring-Opening Reactions of Azetidines

The electron-withdrawing nature of the sulfonyl group attached to the azetidine nitrogen in Benzyl (B1604629) (azetidin-1-ylsulfonyl)carbamate significantly activates the ring toward nucleophilic attack. This activation lowers the energy barrier for the cleavage of the C-N bonds. The ring-opening typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the ring's carbon atoms.

The regioselectivity of the attack is influenced by steric and electronic factors. For an unsubstituted N-sulfonyl azetidine, attack can occur at either the C2 or C4 position. In substituted azetidines, the nucleophile generally attacks the less sterically hindered carbon atom. The reaction results in the formation of a linear γ-aminosulfonamide derivative. A variety of nucleophiles, including halides, amines, thiols, and carbanions, can participate in these reactions, providing a pathway to diverse functionalized amine products. For instance, the anionic ring-opening polymerization of N-(methanesulfonyl)azetidine and N-(tolylsulfonyl)azetidines highlights the susceptibility of N-sulfonylated azetidines to nucleophilic attack, leading to polymers through repeated ring-opening events. rsc.orgnih.gov

Electrophilic Activation and Subsequent Transformations

While the azetidine nitrogen itself is rendered non-nucleophilic by the adjacent sulfonyl group, the ring can be activated toward reaction with nucleophiles through electrophilic activation at a carbon atom. A modern strategy, termed "electrophilic azetidinylation," involves generating a carbocation intermediate that can be trapped by a wide array of nucleophiles. chemrxiv.org This is often achieved by introducing a good leaving group on the azetidine ring, which departs upon promotion by a Lewis acid, creating an azetidinyl cation.

In the case of Benzyl (azetidin-1-ylsulfonyl)carbamate, direct activation to form a cation stabilized by the nitrogen is unlikely due to the powerful electron-withdrawing sulfonyl group. However, functionalization of the azetidine ring at the C3 position could introduce a leaving group, enabling the formation of a strained azetidinium ion or a related reactive intermediate. Subsequent attack by a nucleophile would lead to a functionalized azetidine product. Another approach involves the α-lithiation of N-protected azetidines, followed by trapping with an electrophile, which provides a route to complex, substituted azetidines. nih.gov

Reactivity Profile of the Sulfonylcarbamate Functional Group

The N-sulfonylcarbamate moiety (-SO₂-NH-C(=O)O-Bn) is a robust functional group that combines the features of a sulfonamide and a carbamate (B1207046). Its reactivity is largely centered on the cleavage of the benzyl carbamate for deprotection or transformations involving the sulfonyl group.

Cleavage of the Benzyl Carbamate for Amine Deprotection

The benzyl carbamate (Cbz or Z group) is a widely used protecting group for amines, and its removal from the sulfonylcarbamate would unmask a sulfonylamine. Several methods are available for this transformation, offering a range of conditions to accommodate other functional groups within a molecule. The most common method is catalytic hydrogenolysis.

MethodReagents & ConditionsMechanismNotes
Catalytic HydrogenolysisH₂, Pd/C, in solvents like MeOH or EtOHReductive cleavage of the benzylic C-O bond.This is the most common and often cleanest method. It is incompatible with other reducible groups like alkenes or alkynes.
Lewis Acid-Mediated CleavageTMSI, AlCl₃, or BBr₃Acid promotes the cleavage of the C-O bond.Harsh conditions that may not be suitable for sensitive substrates.
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄, in DMAc at 75 °CNucleophilic attack at the benzylic carbon.Useful for substrates with functional groups sensitive to reduction or strong Lewis acids. researchgate.net
Radical CleavageTributyltin hydride (Bu₃SnH), AIBNRadical-mediated C-O bond cleavage.Offers an alternative for specific substrates where other methods fail. researchgate.net

Transformations Involving the Sulfonyl Moiety

The sulfonyl group (-SO₂-) is generally stable and acts as a strong electron-withdrawing group. However, it can participate in specific chemical transformations. One of the primary roles of the sulfonyl group in related compounds is to serve as a leaving group in its entirety or to facilitate reactions at adjacent positions.

Desulfonylation reactions, which involve the cleavage of a carbon-sulfur or nitrogen-sulfur bond, can be achieved under reductive conditions. For example, the tosyl groups of poly(N-tolylsulfonyl azetidine) can be reductively removed to yield linear poly(trimethylenimine). nih.gov Similar reductive cleavage could potentially transform this compound into benzyl azetidin-1-ylcarbamate. Furthermore, under certain electrochemical conditions, N-C bonds of sulfonamides can be cleaved, suggesting another potential pathway for the degradation or transformation of the azetidine ring system. acs.org

Intramolecular and Intermolecular Reactions of the Compound

The combination of a strained ring and activating groups allows this compound to be a precursor for various intramolecular and intermolecular reactions.

Intramolecular Reactions: If a nucleophilic group is present elsewhere in the molecule, it could potentially attack the azetidine ring in an intramolecular fashion. For example, studies on N-substituted aryl azetidines have shown that a pendant amide group can induce an acid-mediated intramolecular ring-opening, leading to a decomposition pathway. A similar process could be envisioned for derivatives of this compound if a suitable internal nucleophile is present.

Intermolecular Reactions: As an electrophilic building block, the compound is expected to react with a wide range of external nucleophiles. The activated azetidine ring can undergo intermolecular [2+2] photocycloadditions, known as the aza Paternò-Büchi reaction, to form more complex heterocyclic systems. researchgate.net More commonly, the ring-opening reactions discussed in section 3.1.1 represent a major class of intermolecular reactions, providing access to a variety of γ-functionalized amines.


Mechanistic Pathways of Key Synthetic Steps and Derivatizations

The chemical behavior of this compound is intrinsically linked to the interplay between the strained azetidine ring and the electronic properties of the N-sulfonylcarbamate functionality. Understanding the mechanistic pathways of its synthesis and subsequent transformations is crucial for its application in synthetic chemistry.

Synthesis of this compound

The most probable synthetic route to this compound involves the N-acylation of azetidine-1-sulfonamide (B1521258) with benzyl chloroformate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

The proposed mechanistic pathway for this transformation proceeds through a stepwise sequence:

Deprotonation of Azetidine-1-sulfonamide: The reaction is initiated by the deprotonation of the sulfonamide nitrogen by the base. The acidic nature of the sulfonamide proton (pKa ≈ 10-11) facilitates this step, leading to the formation of a resonance-stabilized sulfonamide anion. The negative charge is delocalized over the sulfonyl group's oxygen atoms and the nitrogen atom.

Nucleophilic Attack: The resulting azetidine-1-sulfonamide anion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of benzyl chloroformate. This step is the key bond-forming event, leading to a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate and Chloride Elimination: The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, leading to the expulsion of the chloride ion as a leaving group. This step is irreversible and drives the reaction to completion.

Protonation of the Base: The displaced chloride ion then combines with the protonated base to form the corresponding salt (e.g., triethylammonium (B8662869) chloride), which often precipitates from the reaction mixture.

This acyl transfer mechanism is a common pathway for the N-acylation of sulfonamides. nih.gov The reaction conditions, such as the choice of solvent and base, can influence the reaction rate and yield.

Table 1: Proposed Intermediates and Transition States in the Synthesis of this compound

StepIntermediate/Transition StateDescription
1Azetidine-1-sulfonamide AnionA resonance-stabilized nucleophile formed by the deprotonation of azetidine-1-sulfonamide.
2Tetrahedral IntermediateAn unstable, transient species formed from the nucleophilic attack of the sulfonamide anion on benzyl chloroformate.
3Product FormationThe collapse of the tetrahedral intermediate leads to the formation of this compound and a chloride ion.

Derivatization of this compound

The reactivity of this compound is dominated by the inherent strain of the four-membered azetidine ring (approximately 25.4 kcal/mol). rsc.org This ring strain makes the compound susceptible to nucleophilic ring-opening reactions, which relieve the strain and lead to the formation of more stable, linear products. The electron-withdrawing nature of the N-sulfonylcarbamate group further activates the azetidine ring towards nucleophilic attack by increasing the electrophilicity of the ring carbons.

A plausible derivatization pathway involves the nucleophilic ring-opening of the azetidine moiety. This reaction can be initiated by a variety of nucleophiles, such as amines, alkoxides, or thiolates.

The general mechanistic pathway for the nucleophilic ring-opening of N-functionalized azetidines can be described as an SN2-type reaction:

Nucleophilic Attack: A nucleophile attacks one of the methylene (B1212753) carbons of the azetidine ring. The attack typically occurs from the backside, leading to an inversion of stereochemistry if the carbon is chiral.

Transition State: The reaction proceeds through a pentacoordinate transition state where the nucleophile is partially bonded to the carbon atom, and the C-N bond of the azetidine ring is partially broken.

Ring Opening: The C-N bond cleaves, resulting in the opening of the four-membered ring and the formation of a linear product. The nitrogen atom of the original azetidine ring becomes protonated by a proton source in the reaction medium.

The regioselectivity of the ring-opening reaction in unsymmetrically substituted azetidines is influenced by both steric and electronic factors. nih.gov In the case of this compound, both ring carbons are sterically similar. However, the nature of the nucleophile and the reaction conditions can influence the outcome.

Table 2: Potential Derivatization of this compound via Nucleophilic Ring-Opening

NucleophileReagent ExamplePotential Product Structure
AmineBenzylamineN-(3-(Benzylamino)propyl)benzenesulfonamide derivative
AlkoxideSodium methoxideN-(3-Methoxypropyl)benzenesulfonamide derivative
ThiolateSodium thiophenoxideN-(3-(Phenylthio)propyl)benzenesulfonamide derivative

It is important to note that while ring-opening is a predominant reaction pathway, other derivatizations involving the carbamate moiety are also conceivable, though likely requiring more specific reaction conditions to compete with the facile ring-opening.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Characterization

Application of Nuclear Magnetic Resonance Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise chemical structure of Benzyl (B1604629) (azetidin-1-ylsulfonyl)carbamate. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the benzyl group would appear in the downfield region, typically between δ 7.3 and 7.5 ppm. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the carbamate (B1207046) oxygen would likely resonate as a singlet around δ 5.1-5.2 ppm. The azetidine (B1206935) ring protons are expected to show a characteristic pattern: the two methylene groups adjacent to the sulfonyl nitrogen would appear as a triplet around δ 4.1-4.3 ppm, while the central methylene group would present as a quintet in a more upfield region, around δ 2.2-2.4 ppm. A broad singlet corresponding to the carbamate N-H proton is also anticipated, though its chemical shift can vary significantly depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, confirming the carbon backbone. The carbonyl carbon of the carbamate functional group is expected to have the most downfield shift, typically in the range of δ 150-155 ppm. orientjchem.org The aromatic carbons of the benzyl group would resonate between δ 128 and 136 ppm. mdpi.com The benzylic carbon (-CH₂-) would likely appear around δ 67-68 ppm. mdpi.com Within the azetidine ring, the carbons bonded to the nitrogen are expected around δ 50-55 ppm, while the central carbon would be found further upfield.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively establish the connectivity between protons and carbons, confirming the (azetidin-1-ylsulfonyl)carbamate linkage to the benzyl group.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl (azetidin-1-ylsulfonyl)carbamate
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbamate C=O-~152
Benzyl Ar-C (quaternary)-~135
Benzyl Ar-CH~7.3-7.5 (m)~128-129
Benzyl O-CH₂~5.1-5.2 (s)~67
Azetidine N-CH₂~4.1-4.3 (t)~52
Azetidine C-CH₂-C~2.2-2.4 (quintet)~18
Carbamate N-HVariable (br s)-

Vibrational Spectroscopy (e.g., Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent peaks would include a strong, sharp absorption for the carbamate carbonyl (C=O) stretch, expected between 1730 and 1750 cm⁻¹. libretexts.org The sulfonyl group (SO₂) would be identified by two characteristic strong stretching vibrations, typically an asymmetric stretch around 1350-1380 cm⁻¹ and a symmetric stretch near 1160-1180 cm⁻¹. The N-H stretch of the carbamate group would appear as a moderate band in the region of 3200-3400 cm⁻¹. specac.com Other significant absorptions would include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic azetidine and benzyl CH₂ groups (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring around 1600 and 1450 cm⁻¹. vscht.czlibretexts.org

Table 4.2: Characteristic Infrared (IR) Absorption Frequencies for this compound
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchCarbamate3200-3400Medium
C-H Stretch (Aromatic)Benzyl Ring3030-3100Medium
C-H Stretch (Aliphatic)Azetidine, Benzyl CH₂2850-2970Medium
C=O StretchCarbamate1730-1750Strong
C=C StretchAromatic Ring~1600, ~1450Medium
S=O Asymmetric StretchSulfonyl1350-1380Strong
S=O Symmetric StretchSulfonyl1160-1180Strong
C-O StretchCarbamate1210-1320Strong

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. This technique measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the determination of a unique molecular formula. For this compound, the expected molecular formula is C₁₁H₁₄N₂O₄S. HRMS analysis (e.g., via ESI-TOF) would provide an exact mass measurement that corresponds to this formula, distinguishing it from other potential structures with the same nominal mass. rsc.org The technique would also reveal the isotopic distribution pattern, particularly for sulfur (³⁴S), further corroborating the proposed formula.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation and Conformational Analysis

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction would offer the most definitive structural proof. mdpi.comcarleton.edu This powerful technique provides a precise three-dimensional model of the molecule as it exists in the crystal lattice. creative-biostructure.com

The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the connectivity of the azetidine ring, the sulfonyl group, the carbamate linker, and the benzyl moiety. rigaku.com Furthermore, it would reveal the molecule's preferred conformation in the solid state, including the planarity of the carbamate group and the orientation of the benzyl and azetidine rings relative to the central sulfonylcarbamate core. Information about intermolecular interactions, such as hydrogen bonding involving the carbamate N-H group and the sulfonyl or carbonyl oxygens, would also be elucidated, providing insight into the crystal packing. rsc.org This method is the gold standard for unambiguous structural determination. rigaku.com

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable for chiral derivatives)

The parent molecule, this compound, is achiral and therefore not optically active. However, if chiral derivatives were synthesized, for instance by introducing substituents on the azetidine ring, chiroptical spectroscopy would become a critical tool. nih.gov

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. nih.gov These methods are highly sensitive to the stereochemistry of a molecule. For a chiral derivative, the resulting spectrum would be unique to a specific enantiomer. This allows not only for the determination of the absolute configuration (when compared with theoretical calculations) but also for the assessment of enantiomeric purity, a crucial parameter in many chemical and pharmaceutical applications.

Theoretical and Computational Chemistry Studies on Benzyl Azetidin 1 Ylsulfonyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to study the geometry, stability, and electronic characteristics of organic molecules, including those with carbamate (B1207046) and sulfonamide functionalities. scirp.orgindexcopernicus.com For Benzyl (B1604629) (azetidin-1-ylsulfonyl)carbamate, these calculations can predict its three-dimensional structure, bond lengths, bond angles, and torsional angles. scirp.org

The energetics of the molecule, including its heat of formation and strain energy, particularly associated with the four-membered azetidine (B1206935) ring, can be determined. researchgate.netrsc.org The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting sites of intermolecular interactions. indexcopernicus.commdpi.com

Furthermore, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. indexcopernicus.comnih.gov A smaller gap generally suggests higher reactivity. These quantum chemical descriptors are invaluable for understanding the molecule's behavior in chemical reactions.

Below is a table of representative quantum chemical data calculated for compounds with similar functional groups, illustrating the type of information that would be obtained for Benzyl (azetidin-1-ylsulfonyl)carbamate.

Compound TypeMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Substituted Benzene SulfonamideDFT/B3LYP/6-31G(d,p)-7.12-1.545.583.45
Ethyl Benzyl CarbamateDFT/B3LYP/6-311+G(d,p)-6.89-0.216.682.87
N-acylsulfonamideDFT/B3LYP/6-311G+(d,p)-7.56-2.015.554.12
Azetidine DerivativeG3MP2-7.98-0.957.031.98

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. nih.gov For this compound, this approach can be used to study its synthesis, potential decomposition pathways, or its reactions with other molecules.

Crucially, the transition state (TS) for each step can be located and characterized. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. rsc.org The energy of the transition state relative to the reactants gives the activation energy (ΔG‡), a key parameter that governs the reaction rate. rsc.org Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com These studies provide a detailed picture of the reaction mechanism, which is often difficult to obtain through experimental means alone.

The following table presents hypothetical activation energies for key bond-forming reactions relevant to the synthesis of this compound, based on computational studies of similar reactions.

Reaction StepComputational MethodCalculated Activation Energy (ΔG‡, kcal/mol)Reaction Type
Carbamate formation from isocyanate and alcoholDFT (PBE0-D3BJ)15.4Nucleophilic Addition
Sulfonamide formation from sulfonyl chloride and amineDFT (B3LYP)18.2Nucleophilic Acyl Substitution
Azetidine ring opening (hypothetical)DFT (M06-2X)25.8Ring Strain Release
Hydrolysis of carbamateDFT (B3LYP/COSMO)22.5Hydrolysis

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules like this compound are flexible and can adopt a multitude of conformations in solution or biological environments. ijpsr.com Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing a detailed exploration of a molecule's conformational space. nih.gov

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field. peerj.com These simulations can be run for nanoseconds to microseconds, or even longer, to observe how the molecule twists and turns, exploring different low-energy shapes or conformers. peerj.com This is particularly important for this compound due to the rotatable bonds in the benzyl and sulfonylcarbamate groups.

The results of an MD simulation can be analyzed to identify the most populated conformational states and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and interactions with other molecules, such as binding to a biological target. The flexibility and conformational preferences of the azetidine ring, which can undergo puckering, can also be investigated. enamine.net

The table below shows representative data from conformational analyses of related molecular fragments, indicating the types of energetic differences that might be observed between different conformers of this compound.

Molecular Fragment/Torsional AngleMethodConformerRelative Energy (kcal/mol)Population (%)
Benzylamine (C-C-N-H torsion)Rotational SpectroscopyGauche0.0~60
Benzylamine (C-C-N-H torsion)Rotational SpectroscopyPerpendicular0.2~40
N-acylsulfonamide (S-N-C-O torsion)X-ray Crystallographytrans0.0Dominant in crystal
N-acylsulfonamide (S-N-C-O torsion)DFT Calculationcis2.5Minor

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and verification. acs.orgcomporgchem.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing organic molecules, and the prediction of ¹H and ¹³C chemical shifts can aid in the assignment of experimental spectra.

Quantum mechanical methods, particularly DFT, are widely used for this purpose. uni-bonn.de The procedure typically involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has improved significantly, with mean absolute errors often less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C shifts, which is often sufficient to distinguish between different isomers. mdpi.com

More recently, machine learning (ML) approaches have emerged as a faster alternative for predicting NMR chemical shifts. mdpi.comnih.gov These models are trained on large databases of experimental spectra and can predict chemical shifts with high accuracy, sometimes even outperforming traditional QM methods for certain classes of molecules. nih.gov For a novel compound like this compound, computational prediction of its NMR spectrum would be a crucial first step in its characterization.

The following table provides an example of how predicted NMR chemical shifts for a related carbamate structure compare with experimental values.

Atom Type (in a Benzyl Carbamate fragment)Experimental ¹³C Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm) (DFT/B3LYP)Difference (ppm)
Carbonyl (C=O)156.5158.2+1.7
Benzylic (CH₂)67.168.5+1.4
Aromatic C-ipso136.8138.0+1.2
Aromatic C-ortho128.6129.9+1.3
Aromatic C-meta128.0129.1+1.1
Aromatic C-para128.4129.6+1.2

Chemoinformatics and Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Chemoinformatics involves the use of computational methods to analyze and model chemical data. For a series of compounds related to this compound, chemoinformatic tools can be used to develop Quantitative Structure-Reactivity Relationship (QSRR) models. nih.gov A QSRR model is a mathematical equation that relates the chemical structure of a compound to its reactivity. researchgate.net

To build a QSRR model, a set of "molecular descriptors" is first calculated for each compound in a series. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties (e.g., atomic charges, HOMO/LUMO energies). researchgate.netscirp.org Then, statistical methods or machine learning algorithms are used to find a correlation between these descriptors and an experimentally measured reactivity parameter (e.g., a reaction rate constant).

Once a statistically valid QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized analogs of this compound. This can be a highly efficient way to screen virtual libraries of compounds and prioritize the synthesis of those with desired reactivity profiles, thereby accelerating the discovery process. nih.gov Such models can provide valuable insights into which structural features are most important for controlling the reactivity of this class of compounds. ontosight.ai

The table below lists some common molecular descriptors that could be used in a QSRR analysis of this compound analogs.

Descriptor ClassExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Number of RingsBasic composition and size
TopologicalWiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching
GeometricMolecular Surface Area, Molecular Volume3D shape and size
PhysicochemicalLogP (lipophilicity), Molar RefractivityPartitioning and polarizability
Quantum ChemicalHOMO/LUMO Energies, Atomic Charges, Dipole MomentElectronic structure and reactivity

Role As a Synthetic Building Block and Intermediate in Academic Organic Synthesis

Precursor for Functionalized Azetidine (B1206935) Derivatives

The inherent ring strain of the azetidine moiety in Benzyl (B1604629) (azetidin-1-ylsulfonyl)carbamate makes it an attractive precursor for the synthesis of various functionalized azetidine derivatives. The sulfonylcarbamate group can be manipulated to introduce a range of substituents, leading to novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Substituted Azetidine Sulfonamides

Benzyl (azetidin-1-ylsulfonyl)carbamate serves as a key starting material for the synthesis of substituted azetidine sulfonamides. The carbamate (B1207046) group can be selectively cleaved under specific conditions to reveal a primary amine, which can then be acylated or sulfonylated to introduce diverse functionalities. For instance, treatment of a primary amine derived from an azetidine core with o-nitrobenzenesulfonyl chloride can yield the corresponding sulfonamide. This approach allows for the generation of a library of azetidine sulfonamides with varying substitution patterns, which can be screened for biological activity.

PrecursorReagentProduct
Azetidine-derived primary amineo-Nitrobenzenesulfonyl chlorideAzetidine sulfonamide

Preparation of Azetidine-Containing Cyclic Systems

The reactivity of the azetidine ring and the functional handles provided by the sulfonylcarbamate group in this compound make it a valuable precursor for the construction of more complex azetidine-containing cyclic systems. For example, Cbz-protected azetidines have been utilized in the synthesis of macrocyclic peptides. The azetidine unit can act as a turn-inducing element, facilitating the cyclization of linear peptide precursors. Subsequent functionalization of the azetidine nitrogen through acylation or sulfonylation can be achieved after deprotection of the Cbz group, leading to a diverse range of macrocyclic structures.

Intermediate in the Construction of Diverse Heterocyclic Scaffolds

Beyond the synthesis of simple azetidine derivatives, this compound can serve as a versatile intermediate in the construction of a variety of more complex heterocyclic scaffolds. The combination of the strained four-membered ring and the reactive sulfonylcarbamate moiety allows for ring-opening and ring-expansion reactions, providing access to novel heterocyclic systems that would be challenging to synthesize through other routes.

Utility in Fragment-Based Synthesis Approaches and Library Generation

Fragment-based drug discovery (FBDD) has become a powerful tool in medicinal chemistry for the identification of lead compounds. The relatively small and rigid structure of the azetidine ring makes it an attractive scaffold for fragment libraries. This compound, as a source of the azetidine core, can be utilized in the generation of fragment libraries. By systematically modifying the substituents on the azetidine ring and the sulfonylcarbamate group, a diverse collection of fragments can be synthesized. These fragments can then be screened for binding to biological targets, and hits can be further optimized to develop potent and selective inhibitors. The benzyl carbamate functionality is particularly useful in this context as it can be readily removed to allow for further elaboration of the fragment.

Application in the Synthesis of Chemically Probe Molecules for Research (excluding direct therapeutic use)

Chemical probes are essential tools for studying biological processes and validating drug targets. The unique properties of the azetidine ring, such as its ability to introduce conformational constraints and improve physicochemical properties, make it a desirable component of chemical probes. This compound can be employed as a starting material for the synthesis of azetidine-containing chemical probes. For instance, the functional handles on the molecule can be used to attach reporter groups, such as fluorescent dyes or affinity tags, enabling the visualization and identification of the probe's biological targets. The development of such probes can significantly contribute to our understanding of complex biological systems.

Derivatization and Structure Activity Relationship Sar Studies in a Chemical Context

Systematic Substitution on the Azetidine (B1206935) Ring

There is a lack of specific studies detailing the systematic substitution on the azetidine ring of Benzyl (B1604629) (azetidin-1-ylsulfonyl)carbamate. In broader research concerning azetidine-based scaffolds, substitutions are typically introduced to explore vectors for interaction with biological targets, modulate physicochemical properties such as solubility and lipophilicity, or to introduce metabolic blocks. For a molecule like Benzyl (azetidin-1-ylsulfonyl)carbamate, hypothetical substitutions at the 2- and 3-positions of the azetidine ring could be envisioned to probe for such effects. However, no specific data on the synthesis or biological evaluation of such derivatives is currently documented.

Modification of the Benzyl Protecting Group for Orthogonal Deprotection Strategies

The benzyl carbamate (B1207046) (Cbz or Z) group is a well-established protecting group for amines in organic synthesis. Its removal is typically achieved through catalytic hydrogenation. While there is extensive literature on the development of modified benzyl protecting groups to allow for orthogonal deprotection strategies (e.g., cleavage under different conditions), no studies have been found that specifically apply these strategies to this compound. The motivation for such modifications would be to selectively deprotect the carbamate in the presence of other sensitive functional groups during a multi-step synthesis.

Exploration of Linker Modifications within the Sulfonylcarbamate Framework

The sulfonylcarbamate group can be considered a linker connecting the azetidine ring to the benzyl carbamate. Modifications within this linker could theoretically alter the spacing, rigidity, and electronic properties of the molecule. Research on related structures, such as in the field of antibody-drug conjugates, often involves extensive linker modification to optimize payload release and stability. However, for this compound itself, there is no available research on the exploration of linker modifications within its sulfonylcarbamate framework.

Introduction of Halogenated Substituents and their Effect on Reactivity

The introduction of halogen atoms onto the benzyl ring or the azetidine ring could significantly impact the reactivity and biological activity of this compound. Halogenation can alter the electronic nature of the molecule, influence metabolic stability, and introduce new points for intermolecular interactions such as halogen bonding. Despite the common use of this strategy in medicinal chemistry, no specific research has been published on the synthesis of halogenated derivatives of this compound or the study of their reactivity.

Influence of Stereochemistry on Molecular Interactions in Research Models

If substitutions were to be introduced on the azetidine ring of this compound, this could give rise to stereoisomers. The spatial arrangement of substituents (stereochemistry) is often critical for molecular recognition and interaction with biological macromolecules like enzymes and receptors. However, as there are no documented studies on substituted derivatives of this compound, there is consequently no information on the influence of its stereochemistry on molecular interactions in any research models.

Q & A

Q. Experimental Cross-Validation :

  • Perform ITC (Isothermal Titration Calorimetry) to measure binding affinity (Kd).
  • Use SPR (Surface Plasmon Resonance) for real-time kinetics (ka/kd) .

Crystallographic Analysis : Compare docking poses with X-ray structures of enzyme-ligand complexes .

  • Case Study : A study on HIV protease inhibitors showed that adjusting van der Waals radii in docking simulations reduced RMSD from 2.5 Å to 1.1 Å relative to crystallographic data .

Q. How to analyze conflicting crystallographic and spectroscopic data for the sulfonamide moiety?

  • Methodological Answer :
  • Cross-Technique Validation :
  • Compare X-ray bond lengths (C–S, S–N) with DFT-calculated values (e.g., B3LYP/6-31G* basis set).
  • Validate ¹H NMR coupling constants (J) for azetidine ring conformation against crystallographic torsion angles .
  • Dynamic Effects : Use VT-NMR (Variable Temperature NMR) to assess rotational barriers of the sulfonamide group, which may explain static vs. dynamic disorder in crystallography .

Methodological Notes

  • Safety : Handle sulfonyl chlorides and benzyl chloroformate in a fume hood; use PPE (gloves, goggles) due to their lachrymatory and corrosive properties .
  • Data Reproducibility : Document reaction conditions (humidity, solvent batch) meticulously, as moisture can hydrolyze intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.